1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene
Description
Properties
CAS No. |
1806317-34-9 |
|---|---|
Molecular Formula |
C7H2Cl2F4S |
Molecular Weight |
265.05 g/mol |
IUPAC Name |
1,4-dichloro-2-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H |
InChI Key |
KKGLMURSTOHWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of 1,4-dichloro-2-fluoro-3-(trifluoromethylthio)benzene is best approached via electrophilic trifluoromethylthiolation of a suitably halogenated fluorobenzene precursor. The state-of-the-art method employs N-(trifluoromethylthio)saccharin activated by a dual catalytic system of iron(III) chloride and diphenyl selenide, enabling rapid, regioselective, and high-yielding introduction of the trifluoromethylthio group under mild conditions. This method is broadly applicable to a variety of arenes and heteroarenes, including complex bioactive molecules, and represents a professional, authoritative, and well-validated approach based on recent comprehensive research.
- Lachlan J. N. Waddell, Claire Wilson, Andrew Sutherland, "Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis," Journal of Organic Chemistry, 2024, 89, 1275−1284. - CN110498730B, "Synthetic method of 1,2,4-trifluorobenzene," 2019. - PubChem Compound Summary for Related Fluorobenzenes.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Radical Reactions: Radical trifluoromethylation is a notable reaction involving this compound.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride in polar solvents.
Radical Reactions: Trifluoromethylthiolating agents under radical initiation conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution may yield various halogenated derivatives, while radical reactions can introduce trifluoromethylthio groups .
Scientific Research Applications
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The trifluoromethylthio group can participate in radical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethylthio group distinguishes 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene from analogs. Key comparisons include:
*Estimated based on substituent contributions .
- Lipophilicity (cLogP): The trifluoromethylthio group increases hydrophobicity compared to methoxy (-OCH₃) or nitro (-NO₂) groups but is less lipophilic than methylthio (-SCH₃) due to fluorine’s polar nature .
- Solubility : Fluorine and -SCF₃ reduce aqueous solubility, whereas nitro or methoxy groups enhance polarity, aligning with Lipinski’s rules for drug-like molecules .
Reactivity and Stability
- Electrophilic Substitution : The electron-withdrawing -SCF₃ group directs incoming electrophiles to the para position relative to itself, contrasting with electron-donating groups like -OCH₃ .
- Oxidative Stability : The -SCF₃ group is more oxidation-resistant than -SCH₃, which can form sulfoxides or sulfones under mild conditions .
Pharmacological and Agrochemical Relevance
- Bioavailability : The high lipophilicity of -SCF₃ derivatives may limit water solubility but improve membrane permeability, a trade-off critical in agrochemical design .
- Toxicity : Chlorinated benzene derivatives (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene) exhibit moderate to high toxicity, necessitating stringent handling protocols akin to those for 2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene .
Research Findings and Data Trends
- Synthetic Pathways : The introduction of -SCF₃ typically involves nucleophilic substitution or radical pathways, differing from the Friedel-Crafts alkylation used for -SCH₃ derivatives .
- Environmental Impact : Chloro-fluoroarenes like the target compound persist longer in soil than nitro- or methoxy-substituted analogs due to reduced microbial degradation .
Biological Activity
1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene (CAS No. 1806317-34-9) is a fluorinated organic compound with a unique structure that includes two chlorine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is C7H2Cl2F4S, and it has garnered interest due to its potential biological activity and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, drawing on various research findings and case studies.
Structure and Composition
The compound's structure significantly influences its chemical behavior and biological interactions. The presence of electronegative atoms such as fluorine and chlorine enhances its reactivity, which may lead to unique biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C7H2Cl2F4S |
| Molecular Weight | 265.06 g/mol |
| CAS Number | 1806317-34-9 |
Synthesis
Synthesis of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene typically involves multi-step reactions that optimize yield and purity. The trifluoromethylthio group is particularly noteworthy for imparting distinct chemical properties, enhancing lipophilicity, and potentially altering pharmacokinetics.
Potential Applications
- Pharmaceuticals : The unique properties of the trifluoromethylthio group may enhance the efficacy of drug candidates by improving their pharmacokinetic profiles. Research indicates that similar compounds can modify metabolic pathways, which could lead to increased therapeutic effectiveness .
- Agrochemicals : The compound's reactivity with various nucleophiles suggests potential applications in developing new agrochemicals that could target specific pests or diseases while minimizing environmental impact.
Study 1: Fluorinated Compounds in Drug Development
A study highlighted the role of trifluoromethyl groups in enhancing the bioavailability of antiviral drugs. Such modifications allow for better interaction with biological targets, leading to improved therapeutic outcomes against viruses like hepatitis C . Although 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene was not the primary focus, its structural similarities suggest it may exhibit comparable benefits.
Study 2: Reactivity Profiles
Research into the reactivity profiles of fluorinated compounds indicates that those with trifluoromethyl groups exhibit unexpected selectivity in catalytic reactions. This selectivity can lead to novel compounds with potential biological activity . Understanding these reactivity patterns is crucial for predicting how 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene might behave in biological systems.
Comparative Analysis with Similar Compounds
To contextualize the potential biological activity of 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene, a comparison with structurally similar compounds is useful:
| Compound Name | Key Differences |
|---|---|
| 1,4-Dichloro-2-fluorobenzene | Lacks the trifluoromethylthio group |
| 1,4-Dichloro-2,6-difluorobenzene | Contains an additional fluorine atom |
| 1,4-Dichloro-2-fluoro-6-methylbenzene | Contains a methyl group instead of trifluoromethylthio |
The presence of the trifluoromethylthio group in 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene distinguishes it from these other compounds, potentially influencing its reactivity and biological interactions.
Q & A
Q. What are the key synthetic routes for 1,4-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential halogenation and functional group introduction. A plausible route involves:
Chlorination/Fluorination : Starting with a benzene derivative, introduce chlorine and fluorine at positions 1, 4, and 2 using electrophilic substitution (e.g., Cl₂/FeCl₃ or F₂ with a directing group).
Trifluoromethylthio Introduction : Use a nucleophilic aromatic substitution (SNAr) reaction with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) under inert conditions.
- Critical Factors : Temperature (>100°C), solvent polarity (DMF or DMSO), and catalyst (e.g., CuI) significantly impact regioselectivity and yield .
- Validation : Cross-check intermediates via GC-MS and NMR to confirm substituent positions .
Q. How can researchers characterize the electronic effects of the trifluoromethylthio group in this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use NMR to assess electron-withdrawing effects; the trifluoromethylthio group deshields adjacent protons, shifting NMR signals upfield.
- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, revealing charge distribution and directing effects in further reactions .
- Comparative Reactivity : Compare reaction rates with analogs lacking the -SCF₃ group in electrophilic substitutions (e.g., nitration) to quantify its meta-directing influence .
Q. What analytical techniques are most reliable for purity assessment and structural confirmation?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity analysis.
- Spectroscopy : High-resolution and NMR to resolve overlapping signals from Cl/F substituents .
- Elemental Analysis : Confirm empirical formula via combustion analysis (C, H, S) and ion chromatography (Cl, F) .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer :
- Buchwald-Hartwig Amination : Steric hindrance from the -SCF₃ group may limit coupling at position 3. Use bulky ligands (e.g., XPhos) to enhance selectivity at position 4.
- Suzuki-Miyaura Coupling : Electronic effects dominate; electron-deficient aryl halides (due to -SCF₃) require Pd(OAc)₂ with SPhos ligands for efficient coupling.
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (N₂ vs. air) to assess oxidative stability.
- Accelerated Stability Studies : Expose the compound to UV light (λ = 365 nm) and humidity (40–80% RH) for 4–8 weeks; analyze degradation products via LC-MS .
- Cross-Validation : Compare experimental data with computational predictions (e.g., Gibbs free energy of decomposition via Gaussian) .
Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?
- Methodological Answer :
- Derivatization : Replace chlorine atoms via SNAr with amines or thiols to create libraries for antimicrobial screening.
- Fragment-Based Drug Design : Use the -SCF₃ group as a bioisostere for sulfonamides; evaluate binding affinity via surface plasmon resonance (SPR) .
- In Silico Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
